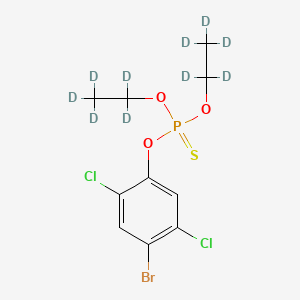
Bromophos-ethyl-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromophos-ethyl-d10: is a deuterated analog of bromophos-ethyl, an organophosphorus insecticide. This compound is primarily used in scientific research to study the behavior and metabolism of bromophos-ethyl in various environments. The deuterium labeling allows for more precise tracking and analysis using techniques such as mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bromophos-ethyl-d10 involves the incorporation of deuterium atoms into the bromophos-ethyl molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and overall quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Bromophos-ethyl-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bromoxon-ethyl-d10, an oxygen analog.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are employed.
Major Products:
Oxidation: Bromoxon-ethyl-d10
Reduction: Alcohol derivatives of this compound
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Bromophos-ethyl-d10 is used in a wide range of scientific research applications, including:
Chemistry: Studying the reaction mechanisms and pathways of organophosphorus compounds.
Biology: Investigating the metabolism and degradation of bromophos-ethyl in biological systems.
Medicine: Exploring the potential therapeutic uses and toxicological effects of organophosphorus compounds.
Industry: Monitoring and analyzing pesticide residues in agricultural products and environmental samples.
Mécanisme D'action
The mechanism of action of bromophos-ethyl-d10 involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis.
Comparaison Avec Des Composés Similaires
Bromophos-ethyl: The non-deuterated analog of bromophos-ethyl-d10.
Bromophos: Another organophosphorus insecticide with similar properties but different chemical structure.
Chlorpyrifos: A widely used organophosphorus insecticide with a similar mechanism of action.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific research. This makes it particularly valuable for studies involving mass spectrometry and other analytical techniques.
Propriétés
Formule moléculaire |
C10H12BrCl2O3PS |
|---|---|
Poids moléculaire |
404.1 g/mol |
Nom IUPAC |
(4-bromo-2,5-dichlorophenoxy)-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H12BrCl2O3PS/c1-3-14-17(18,15-4-2)16-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
Clé InChI |
KWGUFOITWDSNQY-MWUKXHIBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1Cl)Br)Cl)OC([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12425900.png)
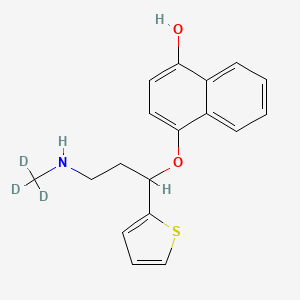
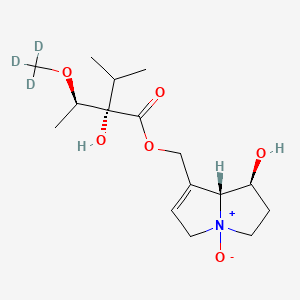
![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride](/img/structure/B12425918.png)
![4-[(3S,8R)-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one](/img/structure/B12425920.png)
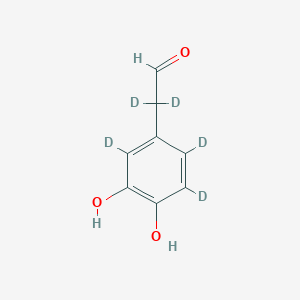
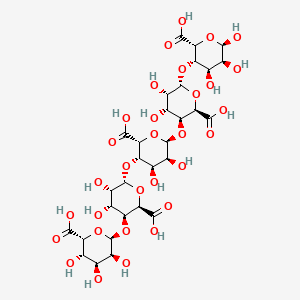
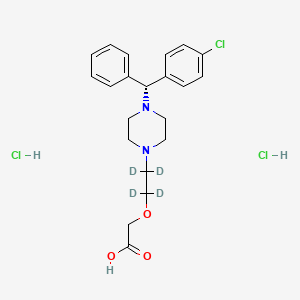
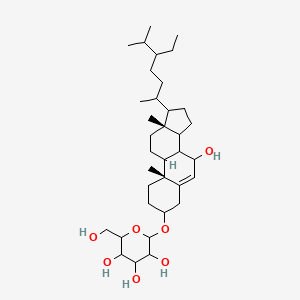
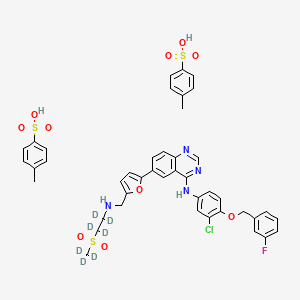
![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione](/img/structure/B12425957.png)

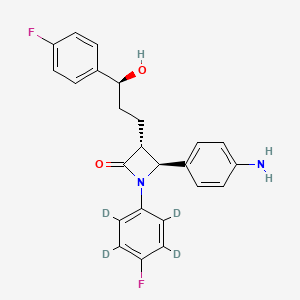
![(5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid](/img/structure/B12425972.png)
